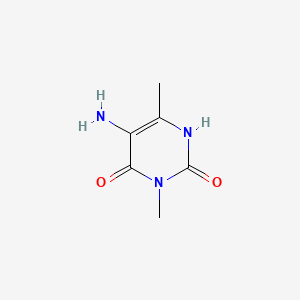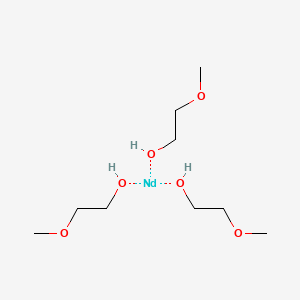
Neodymium methoxyethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for neodymium methoxyethoxide are not directly mentioned in the literature, neodymium complexes have been synthesized using various methods. For instance, neodymium forms complexes by reacting metal chloride, nitrate, or oxide (hydrated or dehydrated) as a precursor along with an appropriate ligand . The most commonly used solvents for neodymium complexes are toluene and THF .
科学的研究の応用
Recycling and Environmental Impact :
- Neodymium is critical in the production of high-performance magnets. Recycling of neodymium, especially via manual dismantling, is preferable to primary production in terms of environmental impact. Manual disassembly allows for better recovery of magnetic material compared to shredding methods (Sprecher et al., 2014).
Optical Sensing and Magnetosensor Applications :
- Neodymium-doped ceria nanoparticles have been used as optical probes for peroxides and radicals in biomedical and environmental applications, using fluorescence quenching techniques (Shehata et al., 2016).
- Neodymium electrodes have been utilized for the immobilization of magnetite nanoparticles, enhancing the detection of hydrogen peroxide and glucose (Herrasti et al., 2020).
Materials Science and Nanotechnology :
- Neodymium oxide (Nd2O3) nanostructures have been synthesized for applications such as photocatalysis, showing potential in the degradation of pollutants under UV light (Mortazavi‐Derazkola et al., 2015).
- Nano-sized neodymium oxide has been studied for its cytotoxic effects on cancer cells, indicating potential therapeutic applications in cancer treatment (Chen et al., 2005).
Electrochemical and Surface Treatment Applications :
- Neodymium has been used for surface treatment of mild steel, enhancing anti-corrosion and adhesion properties in marine environments (Ramezanzadeh et al., 2019).
- Research on neodymium conversion coatings has been conducted as a non-toxic alternative to chromate conversion coatings, showing promise in corrosion resistance improvement (Cui et al., 2012).
将来の方向性
Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies . The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Therefore, sustainable methods to recover neodymium from end-of-life products are being explored .
作用機序
Target of Action
Neodymium methoxyethoxide, a metal alkoxide , is primarily used as a chemical intermediate . Its primary targets are the substances it reacts with in various chemical reactions. It is often used in the formation of metal-oxide semiconductors .
Mode of Action
This compound interacts with its targets through chemical reactions. In the formation of metal-oxide semiconductors, it undergoes a process called sol-gel . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Deep-ultraviolet irradiation induces efficient condensation and densification of oxide semiconducting films by photochemical activation at low temperature .
Biochemical Pathways
It’s known that the compound plays a role in the formation of metal-oxide semiconductors . These semiconductors have applications in various fields, including electronics .
Pharmacokinetics
As a chemical intermediate, it’s typically used in controlled environments and isn’t intended for ingestion or other forms of direct human exposure .
Result of Action
The result of this compound’s action is the formation of metal-oxide semiconductors . These semiconductors have high carrier mobility in the amorphous state and excellent large-area uniformity . They are potential replacements for organic and silicon materials in thin-film electronics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. For instance, deep-ultraviolet irradiation is used to induce photochemical activation of sol-gel films at room temperature . The compound should be handled in a well-ventilated area and kept away from heat, open flames, and sparks .
生化学分析
Biochemical Properties
Neodymium methoxyethoxide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been found to influence cellular function . It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
特性
IUPAC Name |
2-methoxyethanol;neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQZGWMOILWGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO.COCCO.COCCO.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24NdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
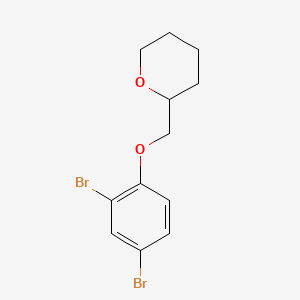
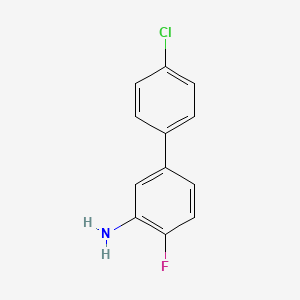
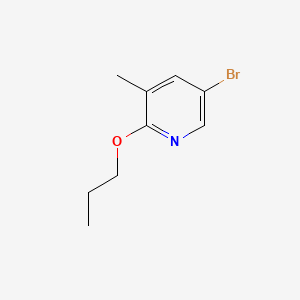



![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)
![[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate](/img/structure/B582614.png)
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)
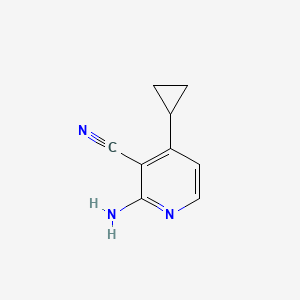
![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)
